(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine)
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Overview
Description
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) is a chiral phosphine ligand that has garnered interest in the field of organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) typically involves the reaction of (2R,4R)-pentane-2,4-diol with di(benzofuran-2-yl)phosphine chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for (2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts or complexes in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Ligand exchange reactions often use other phosphine ligands or nitrogen-based ligands.
Major Products
Coordination Reactions: Metal-phosphine complexes.
Oxidation: Phosphine oxides.
Substitution: New phosphine or nitrogen ligand complexes.
Scientific Research Applications
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) is used in various scientific research applications, including:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: Used in the synthesis of metal-organic frameworks and coordination polymers.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Biological Studies: Explored for its interactions with biomolecules and potential biological activity.
Mechanism of Action
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) primarily involves its ability to coordinate with transition metals. This coordination alters the electronic and steric properties of the metal center, enhancing its reactivity in catalytic processes. The compound’s chiral nature also allows it to induce enantioselectivity in asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine): The enantiomer of the compound, with similar properties but different enantioselectivity.
Bis(diphenylphosphino)ethane: Another bidentate phosphine ligand, but with different steric and electronic properties.
1,2-Bis(diphenylphosphino)benzene: A similar ligand with a different backbone, affecting its coordination behavior.
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) is unique due to its chiral nature and the presence of benzofuran groups, which provide distinct steric and electronic environments. This makes it particularly valuable in asymmetric catalysis and in the formation of stable metal complexes.
Properties
Molecular Formula |
C37H30O4P2 |
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Molecular Weight |
600.6 g/mol |
IUPAC Name |
bis(1-benzofuran-2-yl)-[(2R,4R)-4-[bis(1-benzofuran-2-yl)phosphanyl]pentan-2-yl]phosphane |
InChI |
InChI=1S/C37H30O4P2/c1-24(42(34-20-26-11-3-7-15-30(26)38-34)35-21-27-12-4-8-16-31(27)39-35)19-25(2)43(36-22-28-13-5-9-17-32(28)40-36)37-23-29-14-6-10-18-33(29)41-37/h3-18,20-25H,19H2,1-2H3/t24-,25-/m1/s1 |
InChI Key |
NXTXEJGPEHPXFE-JWQCQUIFSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C)P(C1=CC2=CC=CC=C2O1)C3=CC4=CC=CC=C4O3)P(C5=CC6=CC=CC=C6O5)C7=CC8=CC=CC=C8O7 |
Canonical SMILES |
CC(CC(C)P(C1=CC2=CC=CC=C2O1)C3=CC4=CC=CC=C4O3)P(C5=CC6=CC=CC=C6O5)C7=CC8=CC=CC=C8O7 |
Origin of Product |
United States |
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